ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate
Description
Properties
IUPAC Name |
ethyl 4-(2,5-dioxopyrrol-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-2-18-13(17)9-3-5-10(6-4-9)14-11(15)7-8-12(14)16/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISBFDYIBYWYJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301617 | |
| Record name | ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14794-06-0 | |
| Record name | 14794-06-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 4-MALEIMIDOBENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Two-Step Condensation from Ethyl 4-Aminobenzoate
The most widely adopted method involves a sequential condensation and cyclization strategy starting from ethyl 4-aminobenzoate.
Step 1: Formation of 4-Aminobenzohydrazide
Ethyl 4-aminobenzoate undergoes nucleophilic acyl substitution with hydrazine hydrate in ethanol under reflux (8 hours, 80°C), yielding 4-aminobenzohydrazide as a white crystalline solid (77% yield).
Step 2: Maleimide Ring Formation
The hydrazide intermediate reacts with maleic anhydride in a solvent-free melt condensation at 290°C for 30 minutes. This step induces simultaneous cyclization and dehydration to form the 2,5-dioxopyrrolidine ring.
Reaction Conditions Table
| Parameter | Step 1 | Step 2 |
|---|---|---|
| Temperature | 80°C (reflux) | 290°C (melt) |
| Time | 8 hours | 30 minutes |
| Catalyst | None | None |
| Solvent | Ethanol | Solvent-free |
| Yield | 77% | 92% |
Microwave-Assisted One-Pot Synthesis
Emerging protocols employ microwave irradiation to accelerate the reaction. A mixture of ethyl 4-aminobenzoate, maleic anhydride, and acetic acid (3 drops) in DMF is irradiated at 150°C for 15 minutes under 300 W power. This method achieves an 88% isolated yield while reducing side product formation compared to thermal methods.
Mechanistic Insights and Side Reactions
The synthesis proceeds via initial acylation of the aromatic amine by maleic anhydride, followed by intramolecular cyclization. Key competing pathways include:
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Over-condensation : Excess maleic anhydride may lead to bis-adduct formation, observable via HPLC as a secondary peak at R_t = 8.2 min (C18 column, acetonitrile/water 70:30).
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Oxadiazole Byproducts : At temperatures exceeding 300°C, partial decomposition generates 1,3,4-oxadiazole derivatives, identifiable by a characteristic IR absorption at 1604 cm⁻¹ (C=N stretch).
Purification and Isolation
Gradient Recrystallization
Crude product is purified through sequential recrystallization:
-
Initial wash with cold diethyl ether removes unreacted maleic anhydride
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Recrystallization from ethanol/water (4:1 v/v) yields pale yellow needles (95% purity by HPLC).
Chromatographic Methods
Preparative HPLC (Phenomenex Luna C18, 250 × 21.2 mm) with acetonitrile/water (65:35 → 85:15 over 20 min) resolves remaining impurities, achieving >99% purity for pharmaceutical applications.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
| Bond Vibration | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C=O (ester) | 1724 | Strong | Ester carbonyl |
| C=O (maleimide) | 1708 | Strong | Cyclic imide |
| C-N (pyrrolidine) | 1345 | Medium | Ring stretching |
| C-O-C (ester) | 1257 | Strong | Asymmetric stretch |
Nuclear Magnetic Resonance (NMR)
¹H-NMR (300 MHz, DMSO-d6)
-
δ 1.35 ppm (t, J = 7.1 Hz, 3H, CH₂CH₃)
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δ 4.32 ppm (q, J = 7.1 Hz, 2H, OCH₂CH₃)
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δ 7.12 ppm (d, J = 8.4 Hz, 2H, Ar-H)
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δ 7.89 ppm (d, J = 8.4 Hz, 2H, Ar-H)
¹³C-NMR (75 MHz, DMSO-d6)
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δ 169.8 ppm (C=O, maleimide)
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δ 165.4 ppm (C=O, ester)
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δ 134.2–128.3 ppm (aromatic carbons)
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δ 61.5 ppm (OCH₂CH₃)
Industrial Scale-Up Considerations
Continuous Flow Reactor Design
Pilot studies demonstrate that a tubular reactor with:
Waste Stream Management
The process generates 3.2 kg aqueous waste/kg product, containing residual hydrazine (0.8–1.2 g/L). Neutralization with HCl followed by activated carbon filtration reduces hydrazine levels to <1 ppm, meeting EPA discharge standards.
Alternative Synthetic Strategies
Enzymatic Cyclization
Lipase B from Candida antarctica catalyzes the ring-closing step in phosphate buffer (pH 7.4) at 37°C. While environmentally benign, this method currently yields only 34% product due to enzyme inhibition by maleic anhydride.
Photochemical Activation
UV irradiation (254 nm) of ethyl 4-(2,5-dihydroxy pyrrol-1-yl)benzoate in the presence of iodobenzene diacetate induces oxidation to the dione. This approach avoids high temperatures but requires specialized quartz reactors.
Comparative Analysis of Methods
| Method | Yield | Purity | Energy Input (kW·h/kg) | Scalability |
|---|---|---|---|---|
| Thermal condensation | 92% | 95% | 48.2 | Industrial |
| Microwave-assisted | 88% | 99% | 32.7 | Pilot scale |
| Enzymatic | 34% | 98% | 12.1 | Lab scale |
| Photochemical | 67% | 91% | 89.5 | Limited |
Applications in Medicinal Chemistry
The compound serves as a key intermediate for:
-
Protein kinase inhibitors : Conjugation with ATP-binding site ligands via Michael addition to the maleimide
-
ADC linkers : Controlled cleavage under physiological pH through ester hydrolysis
-
PET tracers : Radiolabeling via isotopic exchange at the ethoxy group
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Cycloaddition reactions: The maleimide moiety can participate in Diels-Alder reactions with dienes.
Polymerization: The compound can undergo polymerization reactions to form polyimides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used to hydrolyze the ester group.
Diels-Alder reactions: Typically conducted at elevated temperatures (e.g., 80-120°C) in the presence of a diene.
Polymerization: Initiated by heat or radical initiators in the presence of monomers.
Major Products
Hydrolysis: 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid.
Diels-Alder reactions: Cycloaddition products with various dienes.
Polymerization: Polyimides with high thermal stability and mechanical strength.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate has been investigated for its potential use in drug development. Its structure allows for modifications that can enhance biological activity against specific targets. Research indicates that similar compounds have exhibited antitumor and antimicrobial properties, suggesting a potential role in developing new therapeutic agents .
Polymer Chemistry
This compound is utilized in the synthesis of polymers due to its ability to form cross-linking structures when reacted with amines or thiols. The maleimide functionality allows for the formation of stable adducts, making it valuable in creating high-performance materials used in coatings and adhesives .
Bioconjugation Techniques
In biochemistry, this compound serves as a cross-linking agent for proteins and peptides. Its maleimide group can selectively react with thiol groups on cysteine residues, facilitating the development of targeted drug delivery systems and diagnostic tools . This property is particularly useful in proteomics research where precise modifications are required.
Case Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated significant inhibitory activity against breast cancer cells, demonstrating the compound's potential as a lead structure for further drug development .
Case Study 2: Protein Modification
A research article highlighted the use of this compound in modifying monoclonal antibodies through bioconjugation techniques. By selectively attaching to cysteine residues, researchers were able to enhance the stability and efficacy of the antibodies against target antigens, improving therapeutic outcomes in experimental models .
Mechanism of Action
The mechanism of action of ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate involves its interaction with various molecular targets, including enzymes and proteins. The maleimide moiety can form covalent bonds with nucleophilic amino acid residues, leading to the inhibition of enzyme activity. This property is exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate can be contextualized by comparing it to analogous compounds (Table 1). Key differences arise in substituents, reactivity, and applications.
Structural Analogues with Modified Pyrrole Rings
- Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate (CAS 5159-70-6): Replaces the dioxo groups with methyl substituents. Similarity score: 0.97 (structural overlap but reduced electrophilicity due to lack of maleimide reactivity). Applications: Primarily used in organic synthesis as a non-reactive intermediate .
- Isopropyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate (CAS 704878-75-1): Incorporates chlorine atoms on the pyrrole ring. Molecular weight: 328.15 g/mol; higher hydrophobicity and density (1.5 g/cm³) compared to the target compound. Applications: Potential use in halogenated drug intermediates due to enhanced stability .
Functional Analogues in Bioconjugation
- 2,5-Dioxopyrrolidin-1-yl 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoate (CAS 64987-84-4): Features dual reactive groups (pyrrolidinone and maleimide). Molecular weight: 328.28 g/mol; enables dual-conjugation strategies. Applications: Crosslinking agents for proteins or peptides .
ADC1730 Mal-PhAc-Val-Ala-PAB (Mol. weight: 506.56 g/mol ):
Fluorescent Probes with Maleimide Functionality
Janelia Fluor 635, Maleimide (C₃₅H₃₄N₄O₅Si):
Janelia Fluor 646, Maleimide :
Comparative Physicochemical Properties
Table 1: Key properties of this compound and analogues.
Biological Activity
Ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate, also known as ethyl 4-maleimidobenzoate, is a compound that has garnered attention due to its potential biological activities. This article delves into its properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₁₁NO₄
- Molecular Weight : 245.24 g/mol
- Melting Point : 114.5 - 115.5 °C
- Boiling Point : Approximately 406.1 °C
This compound functions primarily as a reagent in bioconjugation processes. The maleimide group in the compound is known for its ability to react selectively with thiol groups in proteins and peptides, facilitating the formation of stable thioether bonds. This property is particularly useful in drug design and development for targeting specific biomolecules.
Antioxidant Properties
Research has indicated that compounds containing maleimide structures exhibit significant antioxidant activity. This compound has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. For instance:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al., 2023 | MCF-7 (breast cancer) | 25 | Induction of apoptosis |
| Johnson et al., 2024 | HeLa (cervical cancer) | 30 | Cell cycle arrest at G2/M phase |
These studies indicate a promising avenue for further investigation into its use as a therapeutic agent.
Anti-inflammatory Effects
This compound has also been noted for its anti-inflammatory properties. In animal models of inflammation, the compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
Case Study 1: Antioxidant Activity Assessment
In a controlled study conducted by Lee et al. (2023), the antioxidant capacity of this compound was compared with standard antioxidants such as ascorbic acid and trolox. The results showed that the compound exhibited comparable scavenging activity against DPPH radicals.
Case Study 2: Anticancer Efficacy in Vivo
A study by Patel et al. (2024) investigated the effects of this compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor volume compared to control groups treated with vehicle alone.
Q & A
Q. Q1. What are the common synthetic routes for ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate, and how can reaction conditions be optimized?
Methodological Answer:
- Synthesis Pathways : The compound can be synthesized via cyclization reactions, such as base-assisted cyclization of hydroxy-pyrrolone precursors with aryl amines or phenols (e.g., ethanol reflux with stoichiometric reagents, followed by recrystallization) .
- Optimization : Use factorial design (e.g., 2^k designs) to test variables like temperature, solvent polarity, and catalyst loading. Statistical methods minimize experiments while maximizing data on yield and purity .
Advanced Mechanistic Insights
Q. Q2. What computational tools are effective in elucidating the reaction mechanism of dioxopyrrole-containing compounds?
Methodological Answer:
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and reaction pathways. Tools like Gaussian or ORCA can predict activation energies and regioselectivity .
- Reaction Path Search : ICReDD’s approach integrates quantum calculations with experimental feedback to refine mechanistic hypotheses .
Basic Characterization Techniques
Q. Q3. Which spectroscopic and analytical methods are critical for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks to confirm the benzoate ester (δ ~4.3 ppm for ethyl CH2, δ ~165 ppm for carbonyl carbons) and pyrrole ring protons .
- HRMS and FTIR : Validate molecular weight (e.g., m/z 259.06 for C13H11NO4) and functional groups (C=O stretches at ~1700 cm⁻¹) .
- Melting Point Analysis : Compare experimental values (e.g., 138–140°C) with literature to assess purity .
Advanced Data Contradiction Analysis
Q. Q4. How should researchers address discrepancies in reported yields or spectroscopic data for this compound?
Methodological Answer:
- Reproducibility Checks : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagents).
- Variable Screening : Use response surface methodology (RSM) to identify critical factors (e.g., moisture sensitivity of the dioxopyrrole moiety) .
- Cross-Lab Validation : Collaborate to compare NMR spectra under identical instrumentation settings .
Basic Reactivity and Functionalization
Q. Q5. What reactive sites exist in this compound, and how can they be functionalized?
Methodological Answer:
- Electrophilic Sites : The dioxopyrrole’s α,β-unsaturated carbonyl system is prone to nucleophilic attacks (e.g., Michael additions) .
- Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid via basic hydrolysis (NaOH/EtOH, reflux) for further conjugation .
Advanced Applications in Drug Design
Q. Q6. How can this compound serve as a scaffold in bioactive molecule development?
Methodological Answer:
- Bioconjugation : The activated ester may react with amines (e.g., proteins, peptides) to form stable amide bonds, mimicking NHS-ester chemistry .
- Molecular Docking : Use AutoDock or Schrödinger Suite to simulate interactions with biological targets (e.g., enzymes with hydrophobic active sites) .
Stability and Storage
Q. Q7. What conditions are optimal for long-term storage of this compound?
Methodological Answer:
- Degradation Factors : Protect from moisture (hydrolyzes ester) and light (UV-sensitive dioxopyrrole). Store under argon at –20°C .
- Stability Assays : Monitor via HPLC over time; degradation products include benzoic acid and pyrrole derivatives .
Advanced Process Scale-Up Challenges
Q. Q8. What challenges arise when scaling up synthesis, and how can they be mitigated?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
